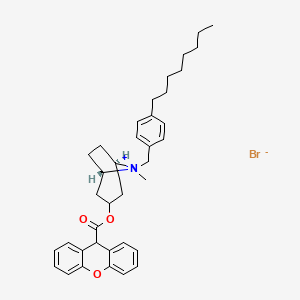
Carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a carbamic acid moiety linked to a phenyl group substituted with a nonyloxy chain, and a 1-azabicyclo(2.2.2)octane ester, forming a monohydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with the preparation of an acyclic starting material containing the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions, such as 1,2-aminoacyloxylation of cyclopentenes, can be employed to construct the oxygenated 2-azabicyclo[2.2.1]heptane structures, which are related to the target compound .
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique structure and biological activity .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The 1-azabicyclo(2.2.2)octane moiety is known to interact with nicotinic acetylcholine receptors, influencing neurotransmission and cognitive functions . The phenylcarbamate structure may also contribute to its biological activity by modulating enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other carbamate esters and azabicyclo derivatives, such as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-6-chinolincarboxamide (EVP-5141) . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: Carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is unique due to its combination of a nonyloxy-substituted phenyl group and a 1-azabicyclo(2.2.2)octane ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
151643-53-7 |
|---|---|
Formule moléculaire |
C23H37ClN2O3 |
Poids moléculaire |
425.0 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl N-(2-nonoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H36N2O3.ClH/c1-2-3-4-5-6-7-10-17-27-21-12-9-8-11-20(21)24-23(26)28-22-18-25-15-13-19(22)14-16-25;/h8-9,11-12,19,22H,2-7,10,13-18H2,1H3,(H,24,26);1H |
Clé InChI |
ZHRVRXZBRVGHRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




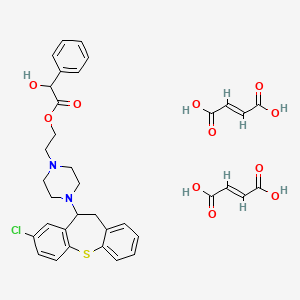
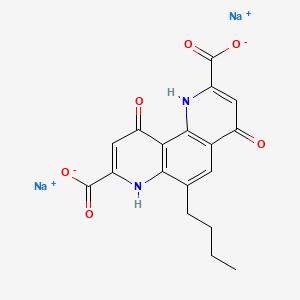

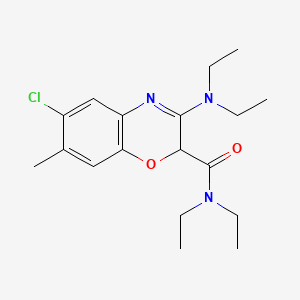


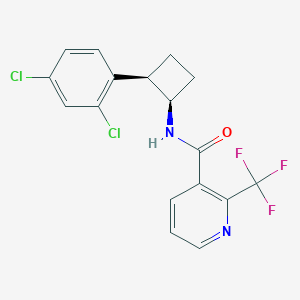
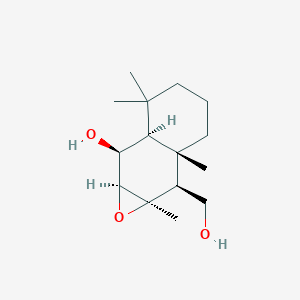
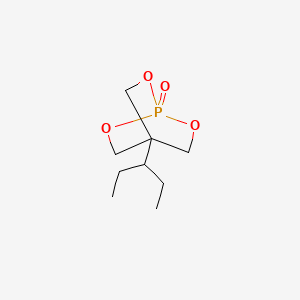
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)

